![molecular formula C16H19NO2S2 B5699081 2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative that is commonly used as a calcium channel blocker and inhibitor of phospholipase C (PLC).
Mechanism of Action
2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide acts as a calcium channel blocker by inhibiting the release of calcium from intracellular stores and blocking the influx of calcium through voltage-gated calcium channels. It also acts as an inhibitor of PLC by preventing the activation of the enzyme, which is involved in the production of IP3 and DAG.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of calcium from intracellular stores, which can lead to a decrease in muscle contraction and cell proliferation. 2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide has also been shown to inhibit the activation of PLC, which can lead to a decrease in the production of IP3 and DAG, and a decrease in intracellular calcium levels.
Advantages and Limitations for Lab Experiments
2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of calcium channels and PLC, making it a useful tool for studying the role of these proteins in cellular processes. It is also relatively easy to synthesize and has a high purity.
However, there are also limitations to the use of 2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, its potency can make it difficult to use at lower concentrations, which can limit its usefulness in some experiments.
Future Directions
For research include the study of its role in cancer and neurodegenerative diseases, as well as the development of new compounds based on its structure.
Synthesis Methods
The synthesis of 2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction yields 2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide as a white crystalline solid with a melting point of 214-216°C.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide has been widely used in scientific research as a calcium channel blocker and inhibitor of PLC. It has been shown to inhibit the release of calcium from intracellular stores and block the influx of calcium through voltage-gated calcium channels. 2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide has also been shown to inhibit the activation of PLC, which is involved in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).
properties
IUPAC Name |
2,4,6-trimethyl-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-7-5-6-8-15(14)20-4/h5-10,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSRUUAGRZNXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide |
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